molecular formula C18H23N3O4S B2564998 N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 486398-00-9

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2564998
CAS No.: 486398-00-9
M. Wt: 377.46
InChI Key: JWDYBVMEYMVJOD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Thioether Formation: : The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol, facilitating nucleophilic substitution.

  • Acetamide Formation: : The final step involves the acylation of the thioether with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to yield the desired acetamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group in the acetamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃, Br₂

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the thioether linkage are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-cyclohexyl-2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to the presence of both the dimethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and may enhance its potential as a versatile research tool or therapeutic agent.

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDYBVMEYMVJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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